3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
Description
3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a bivalent heterocyclic compound featuring a benzo[d]oxazol-2(3H)-one core linked via an ethyl spacer to a substituted azetidine ring. The azetidine moiety is further functionalized with a pyridin-3-yloxy group, which introduces hydrogen-bonding and π-π stacking capabilities. This structural motif is common in ligands targeting central nervous system receptors, particularly sigma receptors, as evidenced by related compounds such as SN79 (6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one), a selective sigma-1 receptor antagonist .
The pyridine substituent may modulate solubility and pharmacokinetic properties.
Properties
IUPAC Name |
3-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16(11-20-14-5-1-2-6-15(14)24-17(20)22)19-9-13(10-19)23-12-4-3-7-18-8-12/h1-8,13H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKDTVFYAQCCOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:
Formation of the Benzo[d]oxazol-2(3H)-one Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Azetidin-1-yl Group: The azetidin-1-yl group can be introduced via nucleophilic substitution reactions, where an azetidine derivative reacts with a suitable electrophile.
Attachment of the Pyridin-3-yloxy Group: This step involves the reaction of a pyridin-3-ol derivative with the intermediate compound, typically under basic conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidin-1-yl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development. Research indicates that derivatives of similar compounds can exhibit significant pharmacological activities, including:
- Antitumor Activity : Compounds with similar frameworks have shown promise in inhibiting tumor growth by targeting specific enzymes involved in cancer progression.
- Antimicrobial Properties : The presence of the pyridine and oxazole rings may contribute to antimicrobial effects, making it a potential lead compound for developing new antibiotics.
Biochemical Studies
The interactions of this compound with biological targets can be explored through various biochemical assays, including:
- Enzyme Inhibition Studies : Investigating how the compound affects enzyme activity can provide insights into its mechanism of action. For instance, enzyme inhibitors are crucial in cancer therapy, where they can halt tumor growth by disrupting metabolic pathways.
Material Science
Beyond biological applications, the compound may also find utility in material science due to its unique chemical properties. Its structure could be leveraged to develop novel materials with specific functionalities, such as:
- Catalysts : The compound's ability to facilitate chemical reactions can be explored for industrial applications.
Case Study 1: Antitumor Activity
A study focusing on similar azetidine derivatives revealed that modifications at the pyridine position significantly enhanced their antitumor activity against various cancer cell lines. This suggests that structural variations in compounds like 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one could lead to improved efficacy in cancer treatment.
Case Study 2: Enzyme Interaction
Research has demonstrated that compounds containing both pyridine and oxazole moieties exhibit strong binding affinities to certain enzymes involved in metabolic pathways. Investigating this compound's interactions could provide valuable data on its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one and related benzoxazolone/benzothiazolone derivatives:
Structural and Functional Insights
- Azacyclic vs.
- Substituent Effects : The pyridin-3-yloxy group enhances polarity compared to cyclohexylsulfonyl () or fluorophenyl (SN79), likely improving aqueous solubility but reducing membrane permeability .
- Synthetic Yields : Most analogs are synthesized via nucleophilic substitution (General Procedure A/D) with yields of 51–73%, suggesting similar reactivity for azetidine and piperazine derivatives .
Physicochemical Properties
- Thermal Stability : White solids (e.g., 5o, 5a) typically exhibit higher crystallinity and stability than yellow oils (e.g., 5c), which may correlate with extended shelf life .
Notes
Synthesis Consistency : The target compound and its analogs are synthesized using anhydrous DMF/K₂CO₃ conditions, with yields consistently >60% .
Contradictions : While piperazine analogs are well-studied for receptor binding, azetidine derivatives remain undercharacterized, necessitating further pharmacological profiling .
Biological Activity
The compound 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one (CAS Number: 1903224-43-0) is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 336.34 g/mol. The structure features a benzo[d]oxazole core linked to an azetidine ring and a pyridine moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄O₃ |
| Molecular Weight | 336.34 g/mol |
| CAS Number | 1903224-43-0 |
| Melting Point | Not available |
| Density | Not available |
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one exhibit significant anticancer properties. For instance, a study evaluating various benzotriazinone derivatives reported that certain compounds demonstrated potent cytotoxicity against human liver carcinoma cell lines (HepG2), with IC50 values as low as 6.525 µM, indicating strong potential for further development in cancer therapy .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. A series of synthesized compounds based on related structures were tested against various bacterial strains, demonstrating effective inhibitory activity against E. coli and other pathogens. The binding affinity to bacterial targets was assessed through molecular docking studies, revealing that modifications to the structure could enhance antimicrobial efficacy .
The biological activity of 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is believed to involve interaction with specific molecular targets such as enzymes and receptors. For example, its derivatives have been shown to bind effectively to the vitamin D receptor (VDR), which plays a crucial role in cellular proliferation and differentiation processes . Additionally, the compound's structure allows it to modulate signaling pathways associated with cancer cell growth and survival.
Case Studies and Research Findings
A notable study synthesized various derivatives based on the benzotriazinone framework and evaluated their anticancer activities against HepG2 cells. The results indicated that specific structural modifications significantly enhanced cytotoxicity, suggesting a structure–activity relationship (SAR) that could guide future drug design efforts .
Another investigation focused on the antibacterial properties of similar compounds, where several derivatives were screened against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications could improve binding affinity and efficacy against resistant strains, highlighting the compound's potential as a lead candidate in antibiotic development .
Q & A
Q. What are the common synthetic routes for preparing 3-substituted benzoxazolone derivatives, and how can they be adapted for compounds with azetidine moieties?
The synthesis of 3-substituted benzoxazolones typically involves nucleophilic substitution or condensation reactions. For example, 3-[(5-arylidene-4-oxo-1,3-thiazolidin-2-yliden)amino]-2-phenylquinazolin-4(3H)-ones are synthesized via cyclocondensation of hydrazine derivatives with carbonyl intermediates . To introduce azetidine groups (e.g., 3-(pyridin-3-yloxy)azetidin-1-yl), a two-step approach is recommended:
Azetidine functionalization : React 3-(pyridin-3-yloxy)azetidine with ethyl chloroacetate to form the ethyl ester intermediate.
Benzoxazolone coupling : Use a Mitsunobu reaction or nucleophilic displacement to attach the azetidine-ethyl ester to the benzoxazolone core .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of azetidine-containing benzoxazolones?
Key techniques include:
- 1H/13C NMR : Assign peaks for the azetidine ring (δ 3.5–4.5 ppm for N-CH2), pyridinyloxy protons (δ 7.0–8.5 ppm), and benzoxazolone carbonyl (δ 165–170 ppm) .
- X-ray crystallography : Resolve conformational ambiguities, such as the orientation of the pyridinyloxy group relative to the azetidine ring .
- HRMS : Confirm molecular formula and detect impurities (e.g., unreacted intermediates) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing electron-withdrawing substituents on the benzoxazolone core?
Electron-withdrawing groups (e.g., halogens, nitro) often require controlled reaction conditions:
- Halogenation : Use N-bromosuccinimide (NBS) or iodine in acetic acid at 60–80°C to minimize side reactions .
- Nitro group introduction : Employ nitration with fuming HNO3/H2SO4 at 0°C to prevent over-nitration .
- Yield optimization : Monitor reactions via TLC and use catalytic DMAP to enhance acylation efficiency (reported yields: 42–92% for halide derivatives) .
Q. What strategies resolve discrepancies in NMR data for azetidine-containing benzoxazolones, particularly regarding rotational isomerism?
Azetidine rings and flexible ethyl linkers can exhibit rotational isomers, leading to split NMR signals. Strategies include:
- Variable-temperature NMR : Cool samples to –40°C to slow rotation and coalesce split peaks .
- DFT calculations : Compare theoretical chemical shifts with experimental data to identify dominant conformers .
- Crystallographic validation : Use X-ray structures to confirm the most stable isomer in the solid state .
Q. How does the pyridinyloxy-azetidine substituent influence the compound’s bioactivity compared to other heterocyclic groups?
Structure-activity relationship (SAR) studies indicate:
- Antimicrobial activity : Pyridinyloxy-azetidine derivatives show enhanced activity against Gram-positive bacteria (MIC: 2–8 µg/mL) compared to piperidine or morpholine analogs, likely due to improved membrane penetration .
- Electron-withdrawing effects : The pyridinyloxy group increases electrophilicity at the benzoxazolone carbonyl, enhancing interactions with bacterial enzymes (e.g., DNA gyrase) .
Q. What methodological approaches are recommended for assessing the stability of this compound under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; azetidine rings are prone to hydrolysis at acidic pH .
- Serum stability : Use human serum at 37°C to assess esterase-mediated cleavage of the ethyl linker. Half-life data can guide prodrug design .
Q. How can researchers address low solubility in aqueous media during in vitro bioassays?
- Co-solvent systems : Use DMSO/PBS (≤10% DMSO) or cyclodextrin inclusion complexes .
- Pro-drug derivatives : Introduce hydrophilic groups (e.g., phosphate esters) on the azetidine nitrogen, which hydrolyze in vivo to the active form .
Data Contradiction and Validation
Q. How should conflicting bioactivity data between antimicrobial assays and enzymatic inhibition studies be interpreted?
- Mechanistic divergence : Antimicrobial assays may reflect membrane disruption, while enzymatic assays (e.g., COX-2 inhibition) target specific pathways. Cross-validate using mutant bacterial strains or enzyme knockout models .
- Concentration thresholds : Bioactivity in cell-based assays often requires higher concentrations (µM range) than enzymatic assays (nM range) due to permeability barriers .
Q. What validation steps are critical when crystallographic data conflicts with computational docking results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
